molecular formula C28H33ClN2O3 B11317756 N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11317756
M. Wt: 481.0 g/mol
InChI Key: PSRNDSJFNMWOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the piperidine ring, and the attachment of the tert-butylphenyl group. Common synthetic routes may involve:

    Formation of the Chromene Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions.

    Attachment of the tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, automated synthesis, and rigorous purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-tert-butyl-2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide: Similar structure but different functional groups.

    N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: Contains a quinazolin core instead of a chromene core.

Properties

Molecular Formula

C28H33ClN2O3

Molecular Weight

481.0 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-piperidin-1-ylethyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H33ClN2O3/c1-18-14-25-21(15-22(18)29)24(32)16-26(34-25)27(33)30-17-23(31-12-6-5-7-13-31)19-8-10-20(11-9-19)28(2,3)4/h8-11,14-16,23H,5-7,12-13,17H2,1-4H3,(H,30,33)

InChI Key

PSRNDSJFNMWOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.